Cas no 3923-19-1 (6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-)

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- structure
3923-19-1 structure
상품 이름:6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-
CAS 번호:3923-19-1
MF:C16H10O5
메가와트:282.247604846954
CID:5571474

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- 화학적 및 물리적 성질

이름 및 식별자

    • 3-Benzofurancarboxylic acid, 6-hydroxy-2-(2-hydroxy-4-methoxyphenyl)-, δ-lactone (6CI,7CI)
    • 9-Hydroxy-3-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
    • 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-
    • 인치: 1S/C16H10O5/c1-19-9-3-5-11-13(7-9)21-16(18)14-10-4-2-8(17)6-12(10)20-15(11)14/h2-7,17H,1H3
    • InChIKey: YQBVKPREVBFWSA-UHFFFAOYSA-N
    • 미소: C12=C(C3=CC=C(C=C3OC1=O)OC)OC1C2=CC=C(C=1)O

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- 합성 방법

합성 방법 1

반응 조건
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
참조
反应条件 :
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy
By Tang, Yingzhan et al, Journal of Organic Chemistry, 2017, 82(20), 11102-11109

합성 방법 2

반응 조건
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
참조
Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy
By Tang, Yingzhan et al, Journal of Organic Chemistry, 2017, 82(20), 11102-11109

합성 방법 3

반응 조건
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
참조
反应条件 :
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
By Yan, Qinfang et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

합성 방법 4

반응 조건
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
참조
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
By Yan, Qinfang et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

합성 방법 5

반응 조건
1.1R:NaOH, S:H2O, 1 h, 40°C; 8 h, 40°C; 40°C → rt
1.2R:HCl, S:H2O, pH 1-2
2.1R:HCl, R:SnCl2, 3 h, 80°C
3.1R:NaOH, C:10380-28-6, S:H2O, 10 h, 110°C
3.2R:HCl, S:H2O, pH 1-2
4.1R:Et3N, S:Ac2O, 6 h, rt → 110°C
5.1C:Cu(OAc)2, C:1,10-Phenanthroline, S:H2O, S:DMSO, 18 h, rt → 135°C
참조
Copper-catalyzed intramolecular cross dehydrogenative coupling approach to coumestans from 2'-hydroxyl-3-arylcoumarins
By Song, Xianheng et al, RSC Advances, 2019, 9(30), 17391-17398

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Raw materials

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Preparation Products

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- 관련 문헌

추천 기사

추천 공급업체
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
atkchemica